2-Ethyl-4-methyl-1,3-dioxolane
CAS No.: 4359-46-0
Cat. No.: VC7802087
Molecular Formula: C6H12O2
Molecular Weight: 116.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 4359-46-0 |
---|---|
Molecular Formula | C6H12O2 |
Molecular Weight | 116.16 g/mol |
IUPAC Name | 2-ethyl-4-methyl-1,3-dioxolane |
Standard InChI | InChI=1S/C6H12O2/c1-3-6-7-4-5(2)8-6/h5-6H,3-4H2,1-2H3 |
Standard InChI Key | CSZCLQLJVFLXLI-UHFFFAOYSA-N |
SMILES | CCC1OCC(O1)C |
Canonical SMILES | CCC1OCC(O1)C |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
2-Ethyl-4-methyl-1,3-dioxolane consists of a dioxolane ring (a five-membered cyclic ether) with ethyl and methyl substituents at the 2- and 4-positions, respectively. The compound’s stereochemistry arises from the two stereocenters at the 2- and 4-positions, leading to a 60:40 ratio of cis/trans isomers in its common form. This structural complexity impacts its chromatographic behavior, often resulting in two distinct gas chromatography (GC) peaks during analysis.
Table 1: Key Molecular Properties
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 116.16 g/mol |
Boiling Point | 117°C |
Density | 0.904 g/cm³ |
Refractive Index | 1.4030 |
Odor Threshold | 5–10 ng/L (medicinal sweet) |
The compound’s odor profile, described as "medicinal sweet" or "sickening sweet," is detectable at concentrations as low as 5–10 ng/L, making it a significant contributor to taste and odor issues in drinking water systems.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The acetalization of propanal with 1,2-ethanediol under acidic catalysis represents the primary synthetic route:
This reaction requires precise stoichiometry and temperature control to minimize byproducts such as unreacted diols or oligomers. Purification typically involves fractional distillation or flash chromatography, with GC-MS and NMR (, ) confirming purity levels exceeding 95%.
Industrial Manufacturing
Industrial production employs continuous reactors equipped with water-removal systems (e.g., Dean-Stark apparatus or molecular sieves) to shift the equilibrium toward product formation. Large-scale processes prioritize cost efficiency and yield optimization, often operating at elevated temperatures (80–120°C) with heterogeneous acid catalysts like Amberlyst-15.
Physicochemical Properties and Reactivity
Stability and Degradation
The compound demonstrates remarkable stability in aqueous environments, resisting removal by activated sludge or granular activated carbon treatments. Hydrolysis studies of analogous dioxolanes suggest an acid-catalyzed (A-1) mechanism, with rates influenced by solvent polarity and steric hindrance from substituents. In polar protic solvents, hydrolysis accelerates due to enhanced oxonium ion stabilization.
Chemical Reactivity
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Oxidation: Yields carboxylic acids under strong oxidizing conditions (e.g., ).
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Reduction: Produces secondary alcohols via -mediated hydrogenolysis.
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Substitution: Reacts with Grignard reagents to form alkylated derivatives, expanding its utility in organic synthesis.
Environmental and Industrial Applications
Environmental Persistence
2-Ethyl-4-methyl-1,3-dioxolane’s hydrophilicity and resistance to biodegradation contribute to its persistence in aquatic systems. Detection in recycled PET materials highlights its environmental ubiquity, necessitating advanced oxidation processes (AOPs) for effective remediation.
Table 2: Environmental Behavior Compared to Analogues
Compound | Odor Threshold (ng/L) | Removal Efficiency (%) |
---|---|---|
2-Ethyl-4-methyl-1,3-dioxolane | 5–10 | <20 (activated carbon) |
2-Ethyl-5,5-dimethyl-1,3-dioxane | 50 | 30–40 |
Recent Advances and Future Directions
Analytical Method Development
Advanced separation techniques, such as two-dimensional gas chromatography (2D-GC) and chiral stationary phases, now enable precise distinction of this compound from structural isomers in environmental samples. Molecular docking studies reveal weak binding affinities () to human odorant-binding proteins, complicating bioanalytical detection strategies.
Material Science Innovations
Fluorinated derivatives (e.g., poly(PFMMD)) exhibit enhanced gas separation performance due to fluorine’s electronegativity and steric effects, outperforming non-fluorinated dioxolanes in membrane-based applications. Dielectric spectroscopy studies highlight tunable relaxation modes, offering insights for designing flexible electronic materials.
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